molecular formula C9H16N2O7 B14639016 N-{[Bis(carboxymethyl)amino]methyl}-N-(2-hydroxyethyl)glycine CAS No. 53060-94-9

N-{[Bis(carboxymethyl)amino]methyl}-N-(2-hydroxyethyl)glycine

Cat. No.: B14639016
CAS No.: 53060-94-9
M. Wt: 264.23 g/mol
InChI Key: JLXGREWPRQEDFR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[Bis(carboxymethyl)amino]methyl}-N-(2-hydroxyethyl)glycine typically involves the reaction of diethylenetriamine with formaldehyde and sodium cyanide, followed by hydrolysis. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as crystallization or chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

N-{[Bis(carboxymethyl)amino]methyl}-N-(2-hydroxyethyl)glycine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include metal salts (e.g., calcium, magnesium), acids, and bases. The reaction conditions vary depending on the desired outcome, such as temperature, pH, and solvent choice .

Major Products Formed

The major products formed from reactions involving this compound are typically metal complexes, which are used in various applications such as medical imaging and industrial processes .

Mechanism of Action

The mechanism by which N-{[Bis(carboxymethyl)amino]methyl}-N-(2-hydroxyethyl)glycine exerts its effects involves the formation of stable complexes with metal ions. The compound binds to metal ions through its carboxyl and amino groups, effectively sequestering the ions and preventing them from participating in unwanted reactions. This chelation process is crucial in applications such as medical imaging, where the compound enhances the visibility of tissues by binding to metal-based contrast agents .

Properties

CAS No.

53060-94-9

Molecular Formula

C9H16N2O7

Molecular Weight

264.23 g/mol

IUPAC Name

2-[[bis(carboxymethyl)amino]methyl-(2-hydroxyethyl)amino]acetic acid

InChI

InChI=1S/C9H16N2O7/c12-2-1-10(3-7(13)14)6-11(4-8(15)16)5-9(17)18/h12H,1-6H2,(H,13,14)(H,15,16)(H,17,18)

InChI Key

JLXGREWPRQEDFR-UHFFFAOYSA-N

Canonical SMILES

C(CO)N(CC(=O)O)CN(CC(=O)O)CC(=O)O

Origin of Product

United States

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